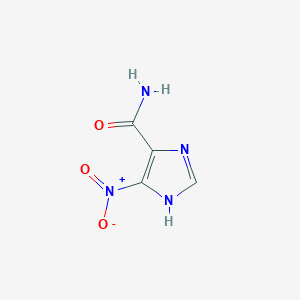

1H-Imidazole-4-carboxamide, 5-nitro-

Description

Historical Context and Significance of Imidazole (B134444) Derivatives in Research

The study of imidazole chemistry began in 1858 when Heinrich Debus first synthesized the parent imidazole ring. rjptonline.orgnih.gov Since this discovery, the imidazole nucleus has become recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This five-membered heterocyclic ring, containing two nitrogen atoms, is a crucial component of many essential biological molecules, including the amino acid histidine, purines in nucleic acids, and histamine. rjptonline.orgresearchgate.net Its unique structural and electronic properties allow imidazole derivatives to bind readily to a wide range of enzymes and receptors, making them a fertile ground for drug discovery. nih.govresearchgate.net

Over the decades, research has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, including antifungal, antimicrobial, anticancer, and anti-inflammatory agents. rjptonline.orgnih.govresearchgate.net The introduction of the nitroimidazole subclass, which includes the well-known drug Metronidazole (B1676534), marked a significant milestone, providing critical therapies against anaerobic bacteria and protozoa. nih.govhumanjournals.com The sustained interest in imidazole derivatives is driven by the quest to develop novel therapeutic agents with improved potency and specificity. ijrar.org

Structural Framework and Substituent Influence within Nitroimidazoles

The biological activity of nitroimidazoles is intrinsically linked to their molecular structure, particularly the position of the nitro (-NO₂) group and the nature of other substituents on the imidazole ring. The nitro group is a strong electron-withdrawing group, which is crucial for the mechanism of action of these compounds. This mechanism often involves the reductive activation of the nitro group within target cells, such as anaerobic bacteria or hypoxic tumor cells, to form reactive nitroso and hydroxylamine (B1172632) derivatives that can induce cellular damage, including DNA strand breakage. humanjournals.commdpi.com

The position of the nitro group—at C4 or C5—significantly influences the compound's activity. For instance, 4-nitroimidazoles like PA-824 have shown activity against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only against anaerobic microbes. nih.govacs.orgcapes.gov.br

For 1H-Imidazole-4-carboxamide, 5-nitro- , two key substituents define its properties:

5-nitro group: This group is the primary driver of its potential bioactivity, making the compound a prodrug that requires bioreduction. mdpi.com Its placement at the C5 position is typical for compounds targeting anaerobic or hypoxic environments.

4-carboxamide group (-CONH₂): This group modifies the molecule's physicochemical properties, such as solubility, polarity, and ability to form hydrogen bonds. The carboxamide moiety can be a key point for molecular recognition, interacting with biological targets. In related structures, the orientation of the carboxamide group relative to the imidazole ring can be nearly perpendicular. nih.gov This substitution provides a "handle" that can be chemically modified to optimize biological properties. nih.gov

Position of 1H-Imidazole-4-carboxamide, 5-nitro- in the Landscape of Imidazole Research

1H-Imidazole-4-carboxamide, 5-nitro- is situated within a specific and active area of medicinal chemistry research focused on developing new antiparasitic and anticancer agents. nih.gov While much of the literature concentrates on the broader 5-nitroimidazole class or its isomers, the investigation into 4(5)-nitroimidazole carboxamides highlights the research direction for this specific compound. nih.gov

Research into this class of molecules is often a process of "rediscovery" and modification of known scaffolds. nih.gov Scientists synthesize and screen libraries of related compounds to identify derivatives with superior potency or novel mechanisms of action. A study on a series of 4(5)-nitroimidazole carboxamides, which includes the structural framework of the title compound, investigated their activity against protozoan parasites like Giardia lamblia and Entamoeba histolytica. nih.gov This places 1H-Imidazole-4-carboxamide, 5-nitro- firmly in the field of anti-infective drug discovery. Its structural similarity to precursors of purine (B94841) synthesis also suggests its potential role as an intermediate in creating more complex bioactive molecules. nih.gov

Scope and Research Rationale for 1H-Imidazole-4-carboxamide, 5-nitro- Investigations

The primary rationale for investigating 1H-Imidazole-4-carboxamide, 5-nitro- and its analogues is the urgent need for new therapeutic agents to combat drug-resistant pathogens and to target specific cellular conditions like hypoxia in tumors. humanjournals.com

The research scope is centered on a few key objectives:

Antiparasitic Drug Development: The core 5-nitroimidazole structure is a well-established pharmacophore for treating infections caused by anaerobic protozoa. nih.gov Research aims to develop derivatives that are more potent than existing drugs like metronidazole and to overcome emerging resistance. nih.gov

Structure-Activity Relationship (SAR) Studies: A key goal is to understand how modifying the carboxamide group affects biological activity. By synthesizing a series of related amides, researchers can systematically probe the structural requirements for optimal potency and selectivity against specific parasitic enzymes or pathways. nih.gov

Exploration of Hypoxic Cell Targeting: The nitroimidazole core is a known marker and cytotoxin for hypoxic cells, which are common in solid tumors and are notoriously resistant to radiation and chemotherapy. nih.gov Investigations may explore the potential of this compound as a radiosensitizer or a hypoxia-activated prodrug in oncology.

The synthesis of 1H-Imidazole-4-carboxamide, 5-nitro- is typically approached by first nitrating an imidazole carboxylic acid precursor, followed by activation of the carboxylic acid and subsequent reaction with an amine source to form the carboxamide. nih.gov

Data Tables

Table 1: Physicochemical Properties of Related Imidazole Carboxamides This table presents data for structurally related compounds to provide context for the expected properties of 1H-Imidazole-4-carboxamide, 5-nitro-.

| Property | 4-Amino-1H-imidazole-5-carboxamide innospk.com | 1-(3-Chlorophenyl)-2-methyl-4-nitro-1H-imidazole-5-carboxamide nih.gov |

| CAS Number | 360-97-4 | Not specified |

| Molecular Formula | C₄H₆N₄O | C₁₁H₉ClN₄O₃ |

| Molecular Weight | 126.117 g/mol | 280.67 g/mol |

| Appearance | Off-white to light yellow powder | Not specified |

| Melting Point | 164-170 °C | Not specified |

| Density | ~1.8 g/cm³ | Not specified |

| Boiling Point | 535.4 °C | Not specified |

Table 2: Research Findings on Antiparasitic Activity of Related Nitroimidazole Carboxamides The following data is from a study on a series of 4(5)-nitroimidazole carboxamides, demonstrating the research context for 1H-Imidazole-4-carboxamide, 5-nitro-. The compounds listed are N-substituted derivatives of 4(5)-nitroimidazole-2-carboxamide, which share the core scaffold.

| Compound Derivative (Substituent on Carboxamide) | Activity vs. G. lamblia (IC₅₀, µM) nih.gov | Activity vs. E. histolytica (IC₅₀, µM) nih.gov |

| N-benzyl | 0.46 | 1.1 |

| N-(4-fluorobenzyl) | 0.36 | 1.0 |

| N-(4-(trifluoromethoxy)benzyl) | 0.28 | 0.77 |

| N-(4-(trifluoromethyl)benzyl) | 0.50 | 1.4 |

| N-((furan-2-yl)methyl) | 0.60 | 1.3 |

| Metronidazole (Reference Drug) | 3.6 | 2.1 |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O3/c5-3(9)2-4(8(10)11)7-1-6-2/h1H,(H2,5,9)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHHUXIIKAYKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382702 | |

| Record name | 1H-Imidazole-4-carboxamide, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65865-80-7 | |

| Record name | 1H-Imidazole-4-carboxamide, 5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Modifications, Derivatives, and Analogues of 1h Imidazole 4 Carboxamide, 5 Nitro

Synthesis of N-Substituted 1H-Imidazole-4-carboxamide, 5-nitro- Derivatives

The substitution at the N-1 position of the imidazole (B134444) ring is a common strategy to modulate the physicochemical properties of 5-nitroimidazole derivatives. The synthesis of N-substituted analogues of 5-nitro-1H-imidazole-4-carboxamide typically begins with the N-alkylation of a suitable nitroimidazole precursor, followed by functionalization to introduce the carboxamide group.

A well-documented route involves the preparation of 1-methyl-5-nitroimidazole (B135252) carboxamides. The synthesis can commence with a commercially available precursor like 1-methyl-2-hydroxymethyl-5-nitroimidazole. This starting material is oxidized, for instance with potassium permanganate, to yield the corresponding potassium carboxylate salt. This salt is often isolated to prevent the decarboxylation that can occur with the free carboxylic acid. The carboxylate salt is then converted into a more reactive acid chloride intermediate using reagents such as oxalyl chloride with a catalytic amount of dimethylformamide (DMF). This activated intermediate is not typically isolated but is reacted in situ with a desired primary or secondary amine in the presence of a base like triethylamine (B128534) to afford the final N-substituted carboxamide derivative. This method has been successfully used to prepare a library of carboxamides by varying the amine component.

Another general approach to N-substitution involves reacting an imidazole nucleus with a suitable electrophile, such as an alkyl halide (e.g., ethyl chloroacetate), in the presence of a base like potassium carbonate. This yields an N-substituted imidazole ester, which can then be converted to the desired amide. While this method is broadly applicable to imidazoles, its success with the 5-nitro-1H-imidazole-4-carboxamide system depends on the specific reaction conditions and the reactivity of the starting materials.

The table below outlines examples of N-substituted derivatives and the amines used in their synthesis.

| Starting Material (Acid Chloride) | Amine Reactant | Resulting N-Substituted Carboxamide Derivative | Reference |

| 1-methyl-5-nitroimidazole-4-carbonyl chloride | 4-Fluorobenzylamine | N-(4-Fluorobenzyl)-1-methyl-5-nitro-1H-imidazole-4-carboxamide | rsc.org |

| 1-methyl-5-nitroimidazole-4-carbonyl chloride | 4-(Trifluoromethoxy)benzylamine | 1-Methyl-5-nitro-N-(4-(trifluoromethoxy)benzyl)-1H-imidazole-4-carboxamide | rsc.org |

| 1-methyl-5-nitroimidazole-4-carbonyl chloride | Cyclohexanemethylamine | N-(Cyclohexylmethyl)-1-methyl-5-nitro-1H-imidazole-4-carboxamide | rsc.org |

| 1-methyl-5-nitroimidazole-4-carbonyl chloride | Piperidine | (1-Methyl-5-nitro-1H-imidazol-4-yl)(piperidin-1-yl)methanone | rsc.org |

| 1-methyl-5-nitroimidazole-4-carbonyl chloride | Morpholine | (1-Methyl-5-nitro-1H-imidazol-4-yl)(morpholino)methanone | rsc.org |

Modifications at the Carboxamide Moiety

The carboxamide functional group is a rich site for chemical modification, allowing for the introduction of diverse structural features and the potential modulation of biological and chemical properties.

Amide Derivatives of Nitro-Imidazole Carboxylic Acids

The synthesis of various amide derivatives from a nitro-imidazole carboxylic acid is a primary strategy for structural diversification. This transformation is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by an amine.

One established method involves the direct conversion of the carboxylic acid to an acid chloride. For instance, 1-methyl-5-nitroimidazole-4-carboxylic acid can be treated with oxalyl chloride and catalytic DMF to generate the highly reactive acid chloride intermediate. rsc.org This intermediate readily couples with a wide array of primary and secondary amines to produce the corresponding carboxamides in good yields. rsc.org An alternative activating agent is phosphorus oxychloride, which can be used to condense a nitro-imidazole carboxylic acid with various amines, including biologically relevant moieties like sulfonamides and isoniazid, often using pyridine (B92270) as a solvent. humanjournals.com

The choice of coupling agent can be critical. While reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective for amide bond formation, the removal of by-products can be challenging, making the acid chloride route preferable in some cases. rsc.org

Hydrazide and Related Functionalizations

Further modification of the carboxamide group can be achieved by converting the parent carboxylic acid or its ester into a hydrazide. The compound 5-nitro-1H-imidazole-4-carbohydrazide is a known chemical entity (CAS Registry Number: 6961-41-7). mdpi.comrsc.org The synthesis of such carbohydrazides can be accomplished by reacting the corresponding carboxylate ester (e.g., an ethyl ester) with hydrazine (B178648) monohydrate, often in a solvent like ethanol (B145695) at reflux temperature. nih.gov

This hydrazide derivative serves as a versatile intermediate for further functionalization. A common reaction is the formation of hydrazide-hydrazones, which are synthesized by the condensation of the hydrazide with various aldehydes or ketones. scilit.comrsc.org This reaction involves heating the two components, often with a catalytic amount of acid, in a suitable solvent such as ethanol. rsc.org The resulting hydrazide-hydrazone structure incorporates an azomethine group (–NH–N=CH–), which significantly expands the structural diversity of the derivatives. scilit.com

Substituent Effects on Imidazole Ring Reactivity

The chemical reactivity of the 5-nitroimidazole core is significantly influenced by the nature and position of other substituents on the ring. Computational studies have provided valuable insights into these effects. The position of the nitro group itself, a powerful electron-withdrawing group, profoundly alters the electronic properties of the imidazole ring. nih.govnih.gov

Key findings from these studies include:

Reactivity Sites: The primary sites for chemical reactivity are often the nitro group and the N-3 atom of the imidazole ring. nih.govnih.gov

Electron-Donating Substituents: Electron-donating groups, such as a methyl group at the C-2 position, can influence the stability of the 5-nitroimidazole structure. nih.gov

Reduction Potential: The reduction of the nitro group is a critical aspect of the reactivity of many nitroimidazoles. Substituents in close proximity to the nitro group, particularly at the C-5 position, are expected to have the most significant influence on the electrochemical reduction potential. nih.gov This modulation of the reduction potential can be achieved by introducing substituents with varying electronic properties (e.g., bromo, chloro, cyano) at this position. nih.gov

Steric Effects: The biological activity of some nitroimidazoles is linked to a sterically unhindered nitro group at the 5-position. Substituents at adjacent positions (N-1 and C-2) can therefore play a role by influencing the steric environment of the nitro group.

The table below summarizes the general effects of substituents on the properties of the nitroimidazole ring based on computational analyses.

| Property | Effect of Electron-Withdrawing Substituents | Effect of Electron-Donating Substituents | Reference |

| N-3 Basicity | Decrease | Increase | nih.govnih.gov |

| Ionization Potential | Increase | Decrease | nih.govnih.gov |

| Electrophilicity | Increase | Decrease | nih.govnih.gov |

| Chemical Hardness | Increase | Decrease | nih.govnih.gov |

| Dipole Moment | Decrease | Increase | nih.govnih.gov |

| Nitro Group Reduction | Influenced by proximity and electronic nature | Influenced by proximity and electronic nature | nih.gov |

Regioisomeric Considerations: 4-Nitro versus 5-Nitro Imidazole Carboxamides

The position of the nitro group on the imidazole ring—at C-4 versus C-5—creates two distinct regioisomers with different synthetic pathways and chemical reactivities. The synthesis of the corresponding carboxamides requires regioselective control, starting from the nitration of the imidazole precursor.

The synthesis of the 4-nitro isomer typically begins with the nitration of an imidazole-4-carboxylic acid derivative. For example, imidazole-4-carboxylic acid can be nitrated using a mixture of sulfuric and nitric acid to produce 4-nitro-1H-imidazole-4-carboxylic acid. Subsequent conversion to the carboxamide follows standard procedures.

Conversely, the synthesis of the 5-nitro isomer often starts with a pre-functionalized imidazole. For example, 1-methyl-5-nitroimidazole-4-carboxamides are synthesized from 1-methyl-2-hydroxymethyl-5-nitro-imidazole. rsc.org The synthesis of the parent 4(5)-nitroimidazole-4-carboxylic acid can be achieved by nitrating imidazole-2-carboxylic acid, which yields the 4(5)-nitro product that can then be converted to the carboxamide. rsc.org

The two regioisomers exhibit different reactivity, particularly in N-alkylation reactions. Studies on the alkylation of 4-nitroimidazole (B12731) and 5-nitroimidazole have shown a distinct regioselectivity. Alkylation of 4-nitro-1H-imidazole generally favors substitution at the N-1 position. In contrast, for 2-methyl-5-nitro-1H-imidazole, alkylation is directed to the N-3 position, a selectivity attributed to the steric effect of the nitro group. These differences are critical when planning multi-step syntheses involving these scaffolds.

| Feature | 4-Nitro-1H-imidazole-5-carboxamide | 5-Nitro-1H-imidazole-4-carboxamide | Reference(s) |

| Typical Precursor | 1H-Imidazole-5-carboxylic acid | 1H-Imidazole-4-carboxylic acid or other pre-functionalized imidazoles | rsc.org |

| Nitration Step | Nitration of the imidazole-5-carboxylic acid | Nitration of imidazole-4-carboxylic acid or use of a pre-nitrated starting material | rsc.org |

| N-Alkylation (Parent Imidazole) | Favors N-1 position | Can favor N-1 or N-3 depending on other substituents (e.g., C-2 methyl) | |

| CAS Number (Carboxylic Acid) | 40507-59-3 (4-Nitro-1H-imidazole-5-carboxylic acid) | 5413-88-7 (5-Nitro-1H-imidazole-4-carboxylic acid) |

Exploration of Fused Imidazole Systems Incorporating the 5-nitro-4-carboxamide Motif

The creation of fused heterocyclic systems by building upon the 1H-imidazole-4-carboxamide, 5-nitro- framework is an advanced synthetic strategy to generate novel molecular architectures. This involves intramolecular or intermolecular cyclization reactions to form an additional ring fused to the imidazole core, leading to structures such as imidazo[4,5-d]pyridazines or purine (B94841) analogues.

One general approach to forming fused bicyclic systems is through the heterocyclization of a suitably functionalized precursor. For example, a new benzimidazole (B57391) derivative, a fused imidazole system, has been synthesized by reacting ethyl 4-(methylamino)-3-nitrobenzoate with an aldehyde in the presence of a reducing agent (sodium dithionite). In this "one-pot" method, the nitro group is reduced to an amine, which then participates in a cyclization reaction with the aldehyde to form the fused imidazole ring. While this example builds the imidazole ring itself, the principle of using adjacent functional groups—an amine and a carbonyl (or a group that can be converted to one)—is key to forming fused systems from the 5-nitro-4-carboxamide scaffold.

Specifically for the 5-nitro-4-carboxamide core, the nitro and carboxamide groups are positioned adjacently (at C-5 and C-4), making them ideal candidates for cyclization reactions to form a six-membered ring. A hypothetical pathway could involve the reduction of the nitro group to an amino group, yielding a 5-amino-1H-imidazole-4-carboxamide derivative. This diamide-like structure is a classic precursor for the synthesis of purine analogues, where the adjacent amino and carboxamide groups can be cyclized with a one-carbon synthon (e.g., formic acid or triethyl orthoformate) to form the pyrimidine (B1678525) portion of the purine ring system. The 5-aminoimidazole ribonucleotide is a known intermediate in the de novo biosynthesis of purines, highlighting the biological relevance of this structural motif. nih.gov

Furthermore, the synthesis of 3-nitroimidazo[1,2-b]pyridazines demonstrates the successful creation of fused nitro-heterocyclic systems with significant biological interest. These syntheses showcase that nitro-heterocycles can be valuable building blocks for more complex, fused scaffolds.

Biological Activities and Mechanistic Investigations of 1h Imidazole 4 Carboxamide, 5 Nitro and Its Derivatives

In Vitro Studies of Enzyme and Receptor Modulation

The imidazole (B134444) scaffold has proven to be a versatile platform for the design of molecules that can interact with various biological targets, including viral enzymes and other key proteins involved in cellular processes.

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. nih.gov Asymmetric imidazole-4,5-dicarboxamide derivatives have been designed and synthesized as potential inhibitors of this enzyme. nih.govrsc.org In one study, a series of fourteen derivatives were evaluated, with N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) demonstrating the highest potency against SARS-CoV-2 Mpro with an IC50 of 4.79 ± 1.37 μM. nih.gov Enzyme kinetic studies revealed a competitive inhibition mechanism, indicating that these compounds interact with the active site of the protease. nih.gov Molecular docking studies have also been employed to understand the binding interactions of imidazole derivatives within the active site of the SARS-CoV-2 main protease. nih.gov

In the field of anti-retroviral research, derivatives of 5-carbonyl-1H-imidazole-4-carboxamide have been identified as allosteric inhibitors of HIV-1 integrase. nih.govresearchgate.net These compounds disrupt the interaction between the viral integrase and the cellular cofactor LEDGF/p75, which is essential for viral integration and replication. nih.govresearchgate.net Through a high-throughput screening approach, novel 5-carbonyl-1H-imidazole-4-carboxamides were discovered. nih.govresearchgate.net Subsequent structure-activity relationship (SAR) studies led to the synthesis of a panel of selective and non-cytotoxic inhibitors with enhanced potency. nih.govresearchgate.net For instance, certain piperazine-containing derivatives have shown excellent activity in inhibiting the integrase-LEDGF/p75 interaction. researchgate.netresearchgate.net Further research has explored 1,5-diaryl-1H-imidazole-4-carboxylic acids and 1,5-diaryl-1H-imidazole-4-carbohydrazides as inhibitors of this protein-protein interaction. nih.govmdpi.com

Inhibition of Viral Enzymes by Imidazole Derivatives

| Compound/Derivative Class | Viral Enzyme Target | Key Findings | Reported IC50/Activity |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide (5a2) | SARS-CoV-2 Main Protease | Demonstrated the highest potency in a series of asymmetric imidazole-4,5-dicarboxamide derivatives. nih.gov | 4.79 ± 1.37 μM nih.gov |

| 5-carbonyl-1H-imidazole-4-carboxamides | HIV-1 Integrase-LEDGF/p75 Interaction | Identified as allosteric inhibitors through high-throughput screening. nih.govresearchgate.net | IC50 values >20 µM for some derivatives. researchgate.net |

| 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides | HIV-1 Integrase-LEDGF/p75 Interaction | Several compounds exceeded 50% inhibition at 100 µM. mdpi.com | Antiviral percentage inhibition below 50% at 100 µM. mdpi.com |

The biological activity of imidazole derivatives extends beyond viral enzymes. For example, N,N'-disubstituted imidazole-4,5-dicarboxamides (I45DCs) have been investigated for their antiproliferative activity. nih.gov The design of these compounds was partially based on the structure of purines that bind to cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle. nih.gov A number of these I45DCs were found to inhibit the proliferation of HL-60 cells with IC50 values in the range of 2.5-25 μM. nih.gov The structure-activity relationship of these compounds is consistent with expected hydrogen bonding interactions in the ATP-binding site of cdk2. nih.gov

Furthermore, 5-aminoimidazole-4-carboxamide (B1664886) riboside has been identified as a competitive inhibitor of adenosine (B11128) deaminase, with a reported Ki of 362 μM. nih.gov Its corresponding ribotide is a competitive inhibitor of 5'-adenylate deaminase. nih.gov

Antimicrobial Research (Non-Clinical Focus)

Nitroimidazole derivatives are a well-established class of antimicrobial agents. Research continues to explore new hybrids and conjugates to enhance their spectrum of activity and overcome resistance.

Nitroimidazole derivatives are recognized for their activity against a range of anaerobic Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The mechanism of action is believed to involve the reduction of the nitro group within anaerobic cells, leading to the formation of reactive radicals that damage cellular components like DNA. nih.gov

Recent research has focused on creating hybrid molecules that combine the nitroimidazole scaffold with other pharmacophores to broaden their antibacterial spectrum. For instance, nitroimidazole-derived oxazolidinones have been synthesized and evaluated for their in-vitro antibacterial activity. nih.gov One compound in this series showed high potency against Bacillus cereus. nih.gov Similarly, hybrids of 5-nitroimidazole and pyrrole (B145914) have been synthesized and tested against E. coli and multi-drug resistant S. aureus, showing moderate activity. mdpi.com Other studies have explored 5-nitroimidazole/1,3,4-oxadiazole hybrids, with some exhibiting significant antibacterial activity against both Gram-positive and Gram-negative strains. mdpi.com The development of new nitroimidazole derivatives is also a strategy to combat metronidazole-resistant Helicobacter pylori strains, with some newly synthesized compounds showing potent inhibitory activities. brieflands.combrieflands.com

Antibacterial Activity of Nitroimidazole Derivatives

| Derivative Class | Bacterial Strain(s) | Reported MIC |

|---|---|---|

| Nitroimidazolyl oxazolidinones (Compound 6a) | Bacillus cereus MTCC 430 | 0.097 µg/mL nih.gov |

| 5-nitroimidazole/pyrrole hybrids (Compounds 2a-d) | S. aureus | 20-40 µM mdpi.com |

| 5-nitroimidazole/1,3,4-oxadiazole hybrids (Compounds 62e, 62h, 62i) | E. coli, P. aeruginosa, B. subtilis, S. aureus | 4.9-17 µM mdpi.com |

| Metronidazole-based derivatives | Metronidazole-resistant H. pylori | MIC50 = 8 µg/mL, MIC90 = 16 µg/mL for most potent compounds. brieflands.com |

Imidazole derivatives are a cornerstone of antifungal therapy, with many acting as inhibitors of fungal cytochrome P450 enzymes involved in ergosterol (B1671047) biosynthesis. researchgate.netnih.gov Research in this area is ongoing, with the synthesis and evaluation of novel imidazole derivatives to combat the rise of fungal resistance. researchgate.net

Studies have shown that certain 4(5)-arylimidazoles and their N-alkyl derivatives possess good in vitro antifungal action, particularly against Trichophyton species. oup.comresearcher.life Di- and tri-substituted imidazoles have also been synthesized and evaluated, with some compounds showing significant activity against various fungal strains, including Candida albicans, with MIC values as low as 12.5 μg/mL. nih.gov The synthesis of imidazole derivatives containing a 2,4-dienone motif has led to compounds with broad-spectrum inhibitory effects against Candida species, including fluconazole-resistant isolates. nih.gov Furthermore, the functionalization of chitosan (B1678972) with imidazole derivatives has been shown to enhance its antifungal activity against common plant pathogenic fungi. nih.gov

Antifungal Activity of Imidazole Derivatives

| Derivative Class | Fungal Strain(s) | Reported MIC/Activity |

|---|---|---|

| 1-alkyl-4-(3,4-dichlorophenyl)imidazoles | Trichophyton spp. | Among the most active in a series. oup.comresearcher.life |

| Di- and tri-substituted imidazoles (Compounds 3h, 3l) | Various fungal strains | 12.5 μg/mL nih.gov |

| Imidazole derivatives with a 2,4-dienone motif (Compounds 31, 42) | Fluconazole-resistant C. albicans 64110 | 8 µg/mL nih.gov |

| Imidazole chitosan derivative (3e) | R. solani | 99% inhibition at 1.0 mg/mL nih.gov |

Nitroimidazoles are first-line drugs for treating infections caused by protozoan parasites such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. nih.govmedex.com.bd The 5-nitroimidazole scaffold is a key pharmacophore in this class of drugs. mdpi.comencyclopedia.pub

Research has focused on the derivatization of the nitroimidazole carboxamide scaffold to develop next-generation agents with improved potency, including against metronidazole-resistant strains. nih.govnih.gov A series of novel nitroimidazole carboxamides demonstrated potent activity against G. lamblia and E. histolytica, with several compounds being more potent than metronidazole (B1676534). nih.gov For T. vaginalis, certain derivatives with smaller, polar side chains showed potent activity with EC50 values comparable to metronidazole. nih.gov The re-examination of older nitroimidazole compounds has also been a valuable strategy, leading to the development of drugs like fexinidazole (B1672616) for other protozoal diseases. nih.gov Systematic reviews have identified a large number of 5-nitroimidazole derivatives with inhibitory activity against various protozoans, including Plasmodium, Leishmania, and Trypanosoma cruzi. mdpi.comencyclopedia.pubdntb.gov.ua

Anti-Protozoal Activity of Nitroimidazole Derivatives

| Derivative Class | Protozoan Parasite | Reported EC50/Activity |

|---|---|---|

| Nitroimidazole carboxamides | G. lamblia, E. histolytica | Several compounds more potent than metronidazole. nih.gov |

| Nitroimidazole carboxamides (Compounds 8g-j) | T. vaginalis | EC50 = 0.6 to 1.7 µM (cf. metronidazole EC50 = 0.8 µM). nih.gov |

| 5-Nitroimidazole derivatives | Plasmodium spp. | Activity range: 0.0005 to 74 µM. mdpi.comencyclopedia.pub |

| 5-Nitroimidazole derivatives | Leishmania spp. | Activity range: 0.001 to 84 µM. mdpi.comencyclopedia.pub |

| 5-Nitroimidazole derivatives | T. cruzi | Activity range: 1 to 602 µM. mdpi.comencyclopedia.pub |

Mechanistic Pathways of Biological Action (Excluding Clinical Outcomes)

The biological activity of 1H-Imidazole-4-carboxamide, 5-nitro- and related nitroimidazole compounds is not a result of the molecule's direct action. Instead, these compounds act as prodrugs that require intracellular metabolic activation to exert their effects. mdpi.comnih.govniscpr.res.in This activation process, centered on the nitro group, initiates a cascade of reactions leading to cellular damage, particularly in anaerobic or hypoxic environments. niscpr.res.in

Role of Nitration in Biological Activity of Imidazole Compounds

The nitro group (NO2) is the critical functional group, or "pharmacophore," responsible for the biological activity of 5-nitroimidazole compounds. mdpi.comnih.gov The mechanism is contingent on the reduction of this nitro group within a target cell. niscpr.res.inmedex.com.bd This process is selectively toxic to anaerobic microorganisms or hypoxic cells because they possess specific enzymes—such as ferredoxin, nitroreductases, or thioredoxin reductases—that have a sufficiently low redox potential to reduce the nitro group. mdpi.complos.org

The activation begins when the nitroimidazole enters the cell and the nitro group accepts an electron from electron-transport proteins, a process termed reductive bioactivation. niscpr.res.inmdpi.comnih.gov This one-electron reduction forms a short-lived, highly reactive nitro anion radical (NO2−). nih.gov This radical can then undergo further reduction, ultimately leading to the formation of cytotoxic intermediates, such as hydroxylamines, that can damage essential biomolecules like DNA and proteins. nih.govacs.org The requirement of the nitro group is indispensable for this activity. nih.gov

The position of the nitro group on the imidazole ring significantly influences the compound's efficacy. Studies comparing 4-nitroimidazole (B12731) and 5-nitroimidazole isomers have shown that the biological activity can vary dramatically. For instance, derivatives with the nitro group in the 5-position of the imidazole ring have been observed to be two to two thousand times less active than their 4-nitroimidazole isomer counterparts, depending on the other substituents on the ring. mdpi.com

Structure-Activity Relationship (SAR) Studies on Imidazole Carboxamide Scaffolds

Structure-Activity Relationship (SAR) studies on the imidazole carboxamide scaffold aim to understand how chemical modifications affect biological efficacy. For nitroimidazole carboxamides, research has focused on substitutions at various positions on the imidazole ring and on the carboxamide group itself to optimize activity.

The 2'-carboxamide substitution on the imidazole ring provides a versatile point for modification to enhance antiparasitic properties. nih.gov Studies on 1-methyl-5-nitroimidazole-2-carboxamides demonstrated that all tested compounds were active against G. lamblia, with some derivatives showing approximately four times greater potency than the reference drug, metronidazole. nih.gov This suggests that modifications to the carboxamide moiety can significantly influence biological activity.

Key findings from SAR studies on various imidazole scaffolds include:

Importance of the Nitro Group: The presence of the nitro group is a fundamental requirement for the biological activities of these compounds. nih.govresearchgate.net

Side Chain Modifications: The nature of the side chains attached to the imidazole ring offers considerable flexibility for modifying activity. uq.edu.au Increasing the resonance conjugation in the molecular structure has been associated with more potent antimicrobial and antiparasitic compounds. uq.edu.au

Regiochemistry of the Amide Linker: In related indazole-3-carboxamides, the specific regiochemistry of the amide linker was found to be critical for activity. The indazole-3-carboxamide isomer was highly active, whereas its reverse amide isomer was inactive, highlighting the stringent structural requirements for interaction with biological targets. nih.gov

Lipophilicity: Modifications that improve lipophilicity can enhance interaction with cell membranes, potentially increasing efficacy. nih.gov

| Compound Series | Key Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| 1-methyl-5-nitroimidazole-2-carboxamides | Polar groups on the carboxamide (e.g., NHCH₂(2-pyridinyl), morpholine) | ~4-fold greater potency than metronidazole against G. lamblia. | nih.gov |

| 4- and 5-nitroimidazoles | Position of the nitro group (C4 vs. C5) | 4-nitro isomers can be significantly more active than 5-nitro isomers. | mdpi.com |

| 5-nitroimidazole derivatives | Increased resonance conjugation in the side chain | Associated with greater antimicrobial and antiparasitic activity. | uq.edu.au |

| Indazole-3-carboxamides | Specific 3-carboxamide regiochemistry | Critical for activity; reverse amide isomer was inactive. | nih.gov |

Tautomerism and Isomerism in Imidazole Systems and their Mechanistic Implications

Isomerism, particularly the distinction between 4-nitro and 5-nitroimidazoles, is a crucial determinant of biological activity. As noted, 4-nitroimidazole derivatives are often substantially more potent than their 5-nitro counterparts. mdpi.comnih.gov For example, the 4-nitroimidazole PA-824 is active against both aerobic and anaerobic Mycobacterium tuberculosis, while 5-nitroimidazoles like metronidazole are typically active only against anaerobic microbes. nih.govresearchgate.net The 5-nitro isomer of PA-824 was found to be only slightly less active than the parent 4-nitro compound, but other modifications to the 5-nitro scaffold failed to confer the same broad activity. nih.govresearchgate.net

Interaction with Biomolecules (e.g., DNA, Proteins) in Research Context

The ultimate mechanism of cytotoxicity for activated nitroimidazoles involves their interaction with and damage to critical cellular macromolecules. nih.gov Once the nitro group is reduced to reactive intermediates, these species can covalently bind to proteins and DNA. nih.govacs.org

Interaction with DNA: The interaction of reduced nitroimidazole metabolites with DNA is considered a primary mechanism of their antimicrobial activity. acs.orgnih.gov This interaction leads to DNA damage, which inhibits bacterial DNA synthesis and ultimately causes cell death. nih.govresearchgate.net An in vitro model using electrolytic reduction demonstrated that nitroimidazole drugs induce damage to DNA, and the extent of this damage correlates with the drug's electron affinity. nih.gov

Interaction with Proteins: Activated nitroimidazoles also form covalent adducts with proteins, particularly with thiol-containing amino acids like cysteine. plos.orgnih.gov Human hepatic microsomal enzymes have been shown to catalyze the reductive activation of nitroimidazoles, leading to species that bind covalently to proteins. nih.govacs.org Studies have implicated a hydroxylamine (B1172632) intermediate, formed by a four-electron reduction of the nitro group, as the reactive species that attacks nucleophilic sites on proteins and DNA. nih.govacs.org Research on Entamoeba histolytica identified thioredoxin reductase as a specific protein target that is modified and inactivated by activated metronidazole, suggesting that the damage may not be entirely indiscriminate. plos.org

The binding to these biomolecules disrupts their normal function, leading to a loss of cellular integrity and death of the microorganism. mdpi.com

Theoretical and Computational Chemistry Studies of 1h Imidazole 4 Carboxamide, 5 Nitro

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For 1H-Imidazole-4-carboxamide, 5-nitro-, these calculations reveal the distribution of electrons and energy levels of molecular orbitals, which are crucial for understanding its chemical behavior.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. researchgate.net

In the case of 1H-Imidazole-4-carboxamide, 5-nitro-, the electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, concentrating it around the nitroimidazole ring. The HOMO is likely to be distributed over the imidazole (B134444) ring and the carboxamide group. orientjchem.org This distribution makes the molecule susceptible to nucleophilic attack. Theoretical calculations using methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to determine these properties. irjweb.com

Analysis of the molecular electrostatic potential (MEP) surface complements the FMO analysis. The MEP map illustrates the charge distribution, highlighting electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For 1H-Imidazole-4-carboxamide, 5-nitro-, a large electronegative potential is expected around the oxygen atoms of the nitro and carboxamide groups, indicating these are likely sites for electrophilic attack and hydrogen bond acceptance. researchgate.netresearchgate.net

Table 1: Representative Calculated Quantum Chemical Parameters for a Nitroimidazole Derivative This table presents typical values for a related nitroimidazole compound, calculated using DFT (B3LYP/6-311+G(d,P)), to illustrate the expected parameters for 1H-Imidazole-4-carboxamide, 5-nitro-.

| Parameter | Representative Value | Significance |

|---|---|---|

| HOMO Energy | -6.29 eV | Electron-donating ability |

| LUMO Energy | -1.81 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.48 eV | Chemical reactivity and stability irjweb.com |

| Dipole Moment | ~5.4 D | Molecular polarity and solubility |

| Chemical Hardness (η) | 2.24 eV | Resistance to change in electron distribution irjweb.com |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational flexibility of 1H-Imidazole-4-carboxamide, 5-nitro- are dictated by the rotational barriers around its single bonds and the presence of non-covalent intramolecular interactions. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

A significant feature of this molecule is the potential for intramolecular hydrogen bonding. The proximity of the carboxamide group (-CONH2) at position 4 and the nitro group (-NO2) at position 5 allows for the formation of a hydrogen bond between an amide hydrogen and an oxygen atom of the nitro group. Such an interaction would result in a more planar and rigid conformation, which can have significant implications for its ability to bind to a biological target. rsc.org The presence of intramolecular hydrogen bonds in similar structures, such as o-nitroaniline, has been confirmed through both spectroscopic and computational studies. niscpr.res.in

Conversely, steric repulsion between the adjacent nitro and carboxamide groups can also influence the molecule's preferred geometry. nih.gov Computational conformational analysis can quantify the energetic balance between the stabilizing hydrogen bond and the destabilizing steric hindrance. nih.gov Studies on related molecules have shown that intramolecular hydrogen bonding can enhance inhibitory potency against certain enzymes by pre-organizing the molecule into a conformation suitable for binding. rsc.org The accessibility of the imidazole nitrogen's lone pair, which is crucial for many biological interactions, is also governed by these conformational preferences. rsc.org

Molecular Docking and Binding Affinity Predictions in Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein or enzyme, to form a stable complex. sbmu.ac.ir This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. For 1H-Imidazole-4-carboxamide, 5-nitro-, docking studies can predict its binding affinity and interaction patterns with various potential biological targets.

The process involves placing the computationally generated 3D structure of the ligand (1H-Imidazole-4-carboxamide, 5-nitro-) into the binding site of a target protein. A scoring function then estimates the binding free energy, with lower scores generally indicating a more stable complex and higher binding affinity. nih.gov

Docking studies on similar nitroimidazole derivatives have revealed common interaction patterns. researchgate.netaabu.edu.jo These typically include:

Hydrogen Bonding: The carboxamide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The nitro group acts as a strong hydrogen bond acceptor. The imidazole ring nitrogens can also participate in hydrogen bonding. researchgate.net

Hydrophobic Interactions: The imidazole ring can form hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. researchgate.net

For example, docking studies of 4-nitroimidazole (B12731) with certain proteins showed hydrogen bond formation with residues like Aspartate and Glycine, and hydrophobic interactions with Valine and Methionine. researchgate.net These computational predictions help to rationalize observed biological activity and guide the design of new derivatives with improved potency. researchgate.net

Table 2: Predicted Interaction Profile for 1H-Imidazole-4-carboxamide, 5-nitro- in a Hypothetical Enzyme Active Site This table summarizes the types of interactions that 1H-Imidazole-4-carboxamide, 5-nitro- is predicted to form based on docking studies of analogous compounds.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Nitro Group (-NO₂) | Arginine, Lysine, Serine | Hydrogen Bond (Acceptor) |

| Carboxamide (-CONH₂) | Aspartate, Glutamate, Serine, Threonine | Hydrogen Bond (Donor & Acceptor) |

| Imidazole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking / Hydrophobic |

| Imidazole N-H | Aspartate, Glutamate | Hydrogen Bond (Donor) |

Simulations of Reaction Mechanisms for Synthesis and Transformations

Computational chemistry can simulate reaction pathways to understand the mechanisms of synthesis and chemical transformations. This involves calculating the energies of reactants, products, intermediates, and transition states to map out the entire reaction coordinate.

The synthesis of 1H-Imidazole-4-carboxamide, 5-nitro- likely involves the nitration of an imidazole-4-carboxamide precursor. The regioselectivity of this nitration (i.e., why the nitro group adds at position 5) can be explained computationally by analyzing the electron density and reactivity indices of the precursor ring, which indicate the most nucleophilic position susceptible to electrophilic attack by the nitronium ion (NO₂⁺).

Transformations of the parent molecule can also be studied. For instance, the Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds, has been used to synthesize 5-aryl-4-nitroimidazoles. mdpi.com A computational study of such a reaction involving 1H-Imidazole-4-carboxamide, 5-nitro- could elucidate the mechanism of the palladium-catalyzed cycle, including oxidative addition, transmetalation, and reductive elimination steps. Similarly, the reduction of the nitro group to an amino group, a common transformation that dramatically alters biological activity, can be mechanistically modeled. These simulations provide insights into reaction feasibility, potential byproducts, and optimal reaction conditions. researchgate.net

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are invaluable for structure elucidation and for validating the identity of a synthesized compound by comparing the theoretical spectrum with the experimental one.

DFT calculations are commonly used to predict ¹H and ¹³C NMR spectra. The calculations provide theoretical chemical shifts that, after appropriate scaling, often show excellent correlation with experimental values. nih.gov For 1H-Imidazole-4-carboxamide, 5-nitro-, the predicted ¹H NMR spectrum would show distinct signals for the imidazole ring proton and the two amide protons. The ¹³C NMR would confirm the presence of the carbonyl carbon and the carbons of the imidazole ring. nih.gov

Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of specific bonds. In the case of 1H-Imidazole-4-carboxamide, 5-nitro-, key predicted vibrational bands would include:

Asymmetric and symmetric stretching of the nitro group (NO₂) nih.gov

Stretching of the carbonyl group (C=O) of the amide

Stretching of the N-H bonds of the amide and the imidazole ring nih.gov

Discrepancies between the predicted and experimental spectra can sometimes reveal subtle structural features, such as the presence and strength of the intramolecular hydrogen bond discussed in section 5.2, which can cause characteristic shifts in the involved N-H and N-O stretching frequencies. researchgate.net

Table 3: Representative Predicted vs. Experimental IR Frequencies for Key Functional Groups in Nitroimidazole Derivatives This table illustrates the typical correlation between calculated and observed IR frequencies for functional groups present in the title compound.

| Functional Group | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Nitro (NO₂) | ~1510-1580 | ~1500-1590 | Asymmetric Stretch nih.gov |

| Nitro (NO₂) | ~1300-1370 | ~1300-1380 | Symmetric Stretch nih.gov |

| Amide (C=O) | ~1620-1690 | ~1610-1700 | Carbonyl Stretch nih.gov |

| Amide (N-H) | ~3300-3500 | ~3300-3530 | N-H Stretch nih.gov |

Applications in Chemical Synthesis and Research

Intermediate in the Synthesis of Complex Organic Molecules

A significant application of 1H-Imidazole-4-carboxamide, 5-nitro- and its close derivatives is as a key intermediate in the synthesis of purines. nih.gov Purines are fundamental components of nucleic acids and other essential biomolecules. The synthetic pathway often involves the chemical reduction of the 5-nitro group to a 5-amino group, creating 5-amino-1H-imidazole-4-carboxamide. This resulting diamine derivative is then poised for a subsequent cyclization reaction, where the introduction of a one-carbon unit leads to the formation of the second ring, completing the bicyclic purine (B94841) core. mdpi.comjiwaji.edu For instance, studies on related 5-substituted 4-nitroimidazole (B12731) derivatives demonstrate their effective conversion to purines following the reduction of the nitro group and subsequent cyclization. mdpi.com A substituted derivative, 1-(3-chlorophenyl)-2-methyl-4-nitro-5-carbamoyl-imidazole, has been explicitly identified as an intermediate in purine synthesis. nih.gov

The reduced form of the title compound, 5-amino-1H-imidazole-4-carboxamide (AICA), is itself a crucial intermediate in the de novo biosynthesis of purine nucleotides. nih.govnih.gov In synthetic chemistry, AICA serves as a critical building block for various pharmaceutically active molecules, highlighting the importance of its nitro precursor.

Building Block for Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of modern organic synthesis and medicinal chemistry. sigmaaldrich.com 1H-Imidazole-4-carboxamide, 5-nitro- functions as a versatile building block for constructing a variety of more complex heterocyclic systems. nih.govtcichemicals.com Its utility stems from the reactivity of its functional groups, which can be selectively transformed to build new molecular frameworks.

The nitro group is strongly electron-withdrawing, which influences the reactivity of the imidazole (B134444) ring. Crucially, it can be readily reduced to an amino group, which can then participate in a wide array of bond-forming reactions to create new rings or append other molecular fragments. nih.gov The carboxamide group also offers a handle for synthetic modification. This dual functionality allows for a programmed and sequential construction of complex target molecules. The general importance of the nitroimidazole scaffold as a synthetic unit is well-established, with related compounds like 2-bromo-4-nitro-1H-imidazole being described as key building blocks for various drugs. researchgate.net

Table 1: Potential Synthetic Transformations of 1H-Imidazole-4-carboxamide, 5-nitro- This table is based on established reactivity of the functional groups present in the molecule.

| Functional Group | Reaction Type | Reagents & Conditions (Examples) | Resulting Group |

|---|---|---|---|

| 5-Nitro | Reduction | H₂, Pd/C; or SnCl₂, HCl | 5-Amino |

| 4-Carboxamide | Hydrolysis | Acid or base, heat | 4-Carboxylic Acid |

| 4-Carboxamide | Dehydration | P₂O₅, heat | 4-Cyano (Nitrile) |

Ligand Design for Metal Complexes

The imidazole ring, with its sp²-hybridized nitrogen atoms, is a classic ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. azjournalbar.com 1H-Imidazole-4-carboxamide, 5-nitro- possesses multiple potential coordination sites: the two nitrogen atoms of the imidazole ring and the oxygen and nitrogen atoms of the carboxamide group. This allows it to act as a monodentate or potentially a multidentate ligand, binding to metal centers to form metal-organic complexes. nih.govazjournalbar.com

Research has shown that nitroimidazole derivatives can be incorporated into more elaborate ligand structures to create bifunctional metal complexes. openmedscience.com For example, ligands containing a nitroimidazole moiety have been chelated with metals like technetium (⁹⁹ᵐTc) and rhenium. openmedscience.com In these designs, the nitroimidazole component often serves a specific purpose, such as targeting hypoxic tissues, while the metal center provides a means for radio-imaging or therapy. The ability of the nitroimidazole core to be integrated into such systems underscores the potential of 1H-Imidazole-4-carboxamide, 5-nitro- as a foundational component for designing novel metal complexes with tailored properties for research in catalysis or materials science. openmedscience.com

Development of Chemical Probes and Research Tools

The unique chemical properties of the nitroimidazole scaffold have led to its use in the development of specialized chemical probes for biological research. A prominent application is in the detection of cellular hypoxia (low oxygen levels), a condition characteristic of solid tumors and other pathologies. nih.gov

The underlying mechanism relies on the selective reduction of the nitro group. In the low-oxygen environment of hypoxic cells, the nitro group can be reduced by cellular enzymes (nitroreductases) to form reactive intermediates. These intermediates can then covalently bind to nearby cellular macromolecules, such as proteins. nih.gov This trapping mechanism allows for the accumulation of the probe specifically in hypoxic regions. By attaching a reporter tag (like a fluorescent dye or a radiolabel) to the nitroimidazole scaffold, researchers can visualize and quantify hypoxic tissues. Pimonidazole, a 2-nitroimidazole (B3424786) derivative, is a widely used research tool for this purpose. nih.gov Following this principle, 1H-Imidazole-4-carboxamide, 5-nitro- could serve as the core for new chemical probes designed to study hypoxia.

Furthermore, the general class of nitroimidazole carboxamides has been investigated as potential agents against various pathogenic protozoa, including Giardia lamblia and Entamoeba histolytica. researchgate.net These compounds serve as valuable research tools to study the biology of these organisms and to identify new therapeutic targets.

Advanced Analytical Characterization Techniques for 1h Imidazole 4 Carboxamide, 5 Nitro Research

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) in Research Context

Spectroscopic methods are indispensable for confirming the molecular structure of 1H-Imidazole-4-carboxamide, 5-nitro-.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, is crucial for determining the chemical environment of the hydrogen and carbon atoms within the molecule. In a research context, the chemical shifts (δ) in the NMR spectrum would confirm the positions of the substituents on the imidazole (B134444) ring. For instance, the proton on the imidazole ring would likely appear as a distinct singlet. The amide protons would also present characteristic signals, the positions of which can be influenced by solvent and temperature. In related nitroimidazole derivatives, amide N-H signals have been observed in the range of δ 10.5–10.7 ppm.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of 1H-Imidazole-4-carboxamide, 5-nitro- is expected to show characteristic absorption bands corresponding to the N-H, C=O, and N-O stretching vibrations. The amide C=O stretch in similar structures is typically observed around 1691 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are also key identifiers.

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For 1H-Imidazole-4-carboxamide, 5-nitro-, the molecular ion peak would correspond to its molecular weight. The fragmentation pattern in the mass spectrum can reveal the loss of specific groups, such as the nitro (NO₂) group or the carboxamide group, providing structural insights. researchgate.net Studies on related nitroimidazoles have shown characteristic fragmentation involving the loss of oxygen (O), nitric oxide (NO), and nitrogen dioxide (NO₂). researchgate.net

Spectroscopic Data for Nitroimidazole Derivatives

| Technique | Functional Group | Characteristic Signal/Peak |

|---|---|---|

| ¹H NMR | Amide N-H | δ 10.5–10.7 ppm |

| IR | Amide C=O | ~1691 cm⁻¹ |

| Mass Spec | Molecular Ion (M+) | Corresponds to Molecular Weight |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for unambiguously determining the three-dimensional arrangement of atoms in the solid state. For 1H-Imidazole-4-carboxamide, 5-nitro-, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and intermolecular interactions.

In the crystal structures of related nitroimidazole derivatives, the imidazole ring is typically planar. nih.gov The nitro group is often nearly coplanar with the imidazole ring, while the carboxamide group can be significantly twisted out of the plane. nih.gov A key feature of the crystal packing in such compounds is the formation of hydrogen bonds. For instance, N-H···N and N-H···O hydrogen bonds can connect molecules into dimers and chains, creating layered structures. nih.govresearchgate.net The analysis of these hydrogen bonding patterns is crucial for understanding the solid-state stability and properties of the compound.

Crystallographic Data for a Related Nitroimidazole Derivative

| Parameter | Description |

|---|---|

| Crystal System | Varies depending on the specific derivative |

| Space Group | Varies depending on the specific derivative |

| Key Interactions | N-H···N and N-H···O hydrogen bonds nih.gov |

Chromatographic Methods for Purity and Isomer Separation in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 1H-Imidazole-4-carboxamide, 5-nitro- and for separating it from any potential isomers or impurities.

In a research setting, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer. nih.gov The composition of the mobile phase would be optimized to achieve good separation of the target compound from any related substances. A photodiode array (PDA) detector is often used, allowing for the monitoring of the elution profile at a specific wavelength, typically around 316 nm for nitroimidazole compounds. nih.gov

The retention time of the compound under specific chromatographic conditions serves as an identifier, while the peak area can be used for quantification to determine the purity. Method validation would include assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy to ensure the reliability of the analytical results. nih.gov Such methods are crucial for quality control in both research and potential future manufacturing processes.

Future Research Directions and Unexplored Avenues for 1h Imidazole 4 Carboxamide, 5 Nitro

Exploration of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methods is a cornerstone of modern chemistry. Future research should focus on novel synthetic routes for 1H-Imidazole-4-carboxamide, 5-nitro- that offer improved yields, reduced reaction times, and milder conditions.

Current synthetic strategies for related nitroimidazole carboxamides often involve multi-step processes. One common approach includes the nitration of an imidazole (B134444) carboxylic acid precursor followed by activation of the carboxylic acid (e.g., with oxalyl chloride or PyBOP) and subsequent coupling with an amine scribd.com. Another method involves direct amidation using condensing agents like phosphorus oxychloride lifechemicals.com.

Future explorations could investigate:

Greener Synthetic Approaches: The use of microwave-assisted organic synthesis (MAOS) has shown promise in accelerating reactions and improving yields for imidazole derivatives . Applying this technology to the synthesis of 1H-Imidazole-4-carboxamide, 5-nitro- could lead to more efficient and environmentally friendly processes.

Catalytic Methods: Investigating novel catalysts could streamline the synthesis. For instance, exploring enzymatic catalysis or novel organometallic catalysts could offer higher selectivity and efficiency, minimizing the need for harsh reagents and simplifying purification processes.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency | Optimization of reaction parameters (temperature, time, power) |

| Novel Catalysis | Higher selectivity, milder reaction conditions, reduced waste | Development of specific biocatalysts or organometallic catalysts |

| Flow Chemistry | Improved safety and control, enhanced scalability, reproducibility | Reactor design and optimization of flow parameters |

Design and Synthesis of Next-Generation Imidazole Carboxamide Analogues

The core structure of 1H-Imidazole-4-carboxamide, 5-nitro- provides a versatile scaffold for the design and synthesis of next-generation analogues with potentially enhanced properties. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules nih.govnih.gov.

Future research in this area should focus on:

Modifications of the Carboxamide Group: The carboxamide moiety offers a key point for diversification. Synthesizing a library of analogues with various substituents on the amide nitrogen can modulate the compound's polarity, lipophilicity, and hydrogen bonding capabilities, which can in turn influence its biological activity nih.gov.

Substitution at the Imidazole Ring: Exploring substitutions at other positions of the imidazole ring could lead to novel compounds with unique properties. For example, introducing different functional groups could alter the electronic properties of the ring and its interaction with biological targets.

Bioisosteric Replacement: Replacing the carboxamide or nitro groups with bioisosteres could lead to analogues with improved pharmacokinetic profiles or reduced potential for toxicity. For instance, replacing the nitro group with other electron-withdrawing groups could be explored.

A systematic approach to generating a diverse library of analogues will be instrumental in identifying next-generation compounds with superior characteristics scribd.comresearchgate.net.

In-depth Mechanistic Elucidation of Biological Activities (Non-Clinical)

The biological activity of 5-nitroimidazoles is generally attributed to the reductive activation of the nitro group within target organisms mdpi.comresearchgate.net. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates that can damage cellular macromolecules, including DNA . While this general mechanism is understood, the specific details for 1H-Imidazole-4-carboxamide, 5-nitro- remain to be fully elucidated in non-clinical settings.

Future research should aim to:

Identify Specific Biological Targets: Investigating the precise molecular targets of the activated metabolites is crucial. This could involve proteomic and genomic approaches to identify proteins and nucleic acid sequences that are preferentially modified.

Characterize the Reductive Activation Process: Studying the specific enzymes and redox partners involved in the reduction of the nitro group in different biological systems will provide a deeper understanding of its mechanism of action and potential for selective toxicity.

Investigate Resistance Mechanisms: As with other antimicrobial agents, understanding potential mechanisms of resistance is vital for the long-term viability of any therapeutic agent. Non-clinical studies could explore how organisms might develop resistance, for example, through altered metabolic pathways or enhanced DNA repair mechanisms.

Computational Design and High-Throughput Screening in Chemical Discovery

Modern drug discovery and chemical research heavily rely on computational tools and high-throughput screening (HTS) to accelerate the identification of promising new compounds sigmaaldrich.com. These approaches can be powerfully applied to the exploration of 1H-Imidazole-4-carboxamide, 5-nitro- and its analogues.

Future directions include:

Molecular Modeling and Docking Studies: In silico docking studies can predict the binding affinity of designed analogues to specific biological targets, helping to prioritize synthetic efforts semanticscholar.orgresearchgate.netwikipedia.org. Molecular dynamics simulations can further provide insights into the stability and dynamics of ligand-target interactions semanticscholar.org.

Development of High-Throughput Screening Assays: Designing and implementing HTS assays can enable the rapid screening of large libraries of imidazole carboxamide derivatives against various biological targets nih.govresearchgate.net. This can quickly identify "hit" compounds for further optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building QSAR models can help to establish mathematical relationships between the chemical structure of the analogues and their biological activity, providing predictive power for the design of new, more potent compounds.

| Technique | Application in Research | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to biological targets | Prioritization of synthetic candidates |

| High-Throughput Screening | Rapidly testing large compound libraries for activity | Identification of novel "hit" compounds |

| QSAR Modeling | Correlating chemical structure with biological activity | Predictive models for designing more potent analogues |

Potential in Materials Science or other Non-Biological Applications

While the primary focus of nitroimidazole research has been in the biological and medicinal fields, the unique chemical properties of the imidazole ring and the nitro group suggest potential for applications in materials science and other non-biological domains mdpi.comnih.gov.

Unexplored avenues include:

Polymer Science: Imidazole derivatives can be incorporated into polymers to create materials with specific properties . The nitro group in 1H-Imidazole-4-carboxamide, 5-nitro- could introduce interesting electronic or energetic properties into a polymer backbone. Research could focus on the synthesis and characterization of polymers containing this moiety for applications such as specialty coatings or energetic materials.

Corrosion Inhibition: Imidazole and its derivatives have been investigated as corrosion inhibitors for various metals . The nitrogen atoms in the imidazole ring can coordinate with metal surfaces, forming a protective layer. The specific electronic properties imparted by the nitro and carboxamide groups could enhance this inhibitory effect.

Sensors: The electrochemical and photophysical properties of nitroimidazole derivatives could be exploited in the development of chemical sensors researchgate.net. For example, the nitro group can be electrochemically reduced, providing a basis for an electrochemical sensor. Modifications to the molecule could also lead to fluorescent probes for detecting specific analytes.

Radiopharmaceuticals for Imaging: Nitroimidazole compounds are utilized as radiolabeled probes for imaging hypoxic tumors nih.gov. The core structure of 1H-Imidazole-4-carboxamide, 5-nitro- could be adapted for the development of new imaging agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1H-Imidazole-4-carboxamide, 5-nitro-?

- Methodological Answer : Synthesis typically involves nitration of imidazole precursors or cyclocondensation reactions. For example, ethyl 4-nitro-1H-imidazole-5-carboxylate (CAS 74478-95-8) is synthesized via nitration of ethyl imidazole carboxylates under controlled acidic conditions . Similar protocols can be adapted by substituting carboxylate groups with carboxamide moieties. Cyclocondensation methods, as seen in pyrazole derivatives (e.g., using acetoacetate and DMF-DMA), may also apply .

- Key Considerations : Monitor reaction temperature (<10°C during nitration) and use spectroscopic validation (e.g., NMR, IR) to confirm intermediate structures .

Q. How can structural characterization of 1H-Imidazole-4-carboxamide, 5-nitro- be performed?

- Methodological Answer : Use a combination of:

- X-ray crystallography for precise bond-length and angle determination (e.g., as demonstrated for imidazole-ribityl derivatives in ).

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions. For example, the nitro group at C5 causes distinct deshielding in ¹H-NMR .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., monoisotopic mass ~185.0437 g/mol for related ethyl esters ).

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : Store at –20°C in airtight, light-protected containers due to nitro group sensitivity to UV light and moisture. Stability studies on analogous nitroimidazoles (e.g., 5-Chloro-1-methyl-4-nitroimidazole) suggest decomposition risks at >25°C or under basic conditions . Pre-experiment stability assays (HPLC or TLC) are recommended to confirm integrity .

Advanced Research Questions

Q. How can contradictions in reported biological activities of nitroimidazole derivatives be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, metabolite interference). For example:

- Use isogenic cell models to control for metabolic variations (e.g., CYP450 expression affecting nitro-reduction ).

- Validate results with orthogonal assays (e.g., enzyme inhibition + cellular viability assays). highlights AICAR’s use in kinase studies, suggesting similar cross-validation for nitroimidazoles .

Q. What computational tools are effective for predicting the reactivity of 1H-Imidazole-4-carboxamide, 5-nitro-?

- Methodological Answer :

- Density Functional Theory (DFT) to model nitro group reduction potentials and frontier molecular orbitals (FMOs). Compare with experimental cyclic voltammetry data.

- Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like nitroreductases .

- ADMET prediction software (e.g., SwissADME) to assess metabolic pathways and toxicity risks .

Q. How can metabolic pathways of this compound be traced in vivo?

- Methodological Answer :

- Use stable isotope labeling (e.g., ¹⁵N-nitro group) with LC-MS/MS to detect metabolites like 5-aminoimidazole-4-carboxamide derivatives .

- Microsomal incubation assays (e.g., human liver microsomes) to identify phase I metabolites. notes glucuronidation pathways for similar imidazoles .

Q. What strategies optimize the compound’s solubility for pharmacological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO:PBS (≤1% v/v) or cyclodextrin-based formulations.

- pH adjustment : The carboxamide group (pKa ~3.5) allows solubility enhancement in mildly acidic buffers (pH 4–5) .

- Prodrug derivatization : Esterification of the carboxamide (e.g., methyl ester analogs in ) improves lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.